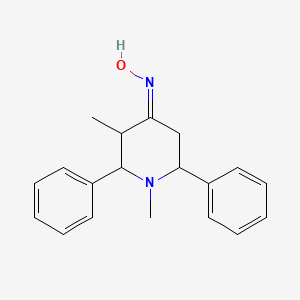

(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime is a chemical compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime typically involves the condensation of the corresponding ketone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include moderate temperatures and a solvent like ethanol to dissolve the reactants and products .

Industrial Production Methods: On an industrial scale, the production of oximes can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact .

化学反应分析

Derivatization Reactions

The oxime group undergoes further functionalization, enabling diverse applications:

Oxime Ether Formation

Reaction with phenoxycarbonyl chloride yields O-(phenoxycarbonyl)oxime ether :

| Reaction | Conditions | Product | Spectral Data |

|---|---|---|---|

| Etherification | Phenoxycarbonyl chloride, K₂CO₃, THF | O-(Phenoxycarbonyl)oxime ether | IR: 1745 cm⁻¹ (C=O stretch); 1H NMR: δ 8.20 (s, C=N–OH) . |

Condensation with Carbonyl Compounds

The oxime participates in nucleophilic addition reactions:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Aromatic aldehydes | Ethanol, reflux | Schiff base derivatives | Enhanced antimicrobial activity . |

Structural Influences on Reactivity

The compound’s reactivity is modulated by:

-

Steric effects : Bulky diphenyl groups at positions 2 and 6 restrict access to the piperidine ring, directing reactivity to the oxime group .

-

Electronic effects : Electron-donating methyl groups stabilize the oxime’s nucleophilicity, facilitating electrophilic substitutions .

Comparative Reactivity of Derivatives

Stability and Degradation

科学研究应用

Antimicrobial Properties

Compounds with similar structures to (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime, such as 1,3-Dimethyl-2,6-diphenylpiperidin-4-one , have shown antimicrobial properties. The addition of an oxime group could potentially enhance or modify these properties, making it a candidate for further antimicrobial research.

Central Nervous System (CNS) Effects

Related compounds with different substituents on the phenyl rings, like 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one , have demonstrated CNS effects. The specific geometric configuration and substituents in this compound might also influence its interaction with CNS targets.

Synthetic Intermediates

The compound's unique structure makes it a valuable intermediate in synthesizing other complex molecules. Its oxime group can undergo various chemical reactions such as hydrolysis and reduction, which are crucial in organic synthesis.

Geometric Isomerism Studies

The presence of geometric isomerism in this compound provides opportunities for studying the effects of stereochemistry on chemical reactivity and biological activity.

Drug Development

Given its potential biological activities, this compound could serve as a lead compound in drug development. Its structural complexity and the presence of both dimethyl and diphenyl groups might enhance its interaction with biological targets.

Data Tables and Case Studies

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Similar piperidine structure without oxime | Antimicrobial |

| N-acetyl derivatives of 2,6-diphenylpiperidin-4-one | Acetyl substitution instead of oxime | Varying antimicrobial properties |

| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Different substituents on phenyl rings | CNS effects |

Future Research Directions

- In-depth Biological Activity Studies : Investigate the antimicrobial and CNS effects of this compound through comprehensive biological assays.

- Synthetic Methodology Development : Optimize synthesis methods to improve yield and purity, facilitating further research.

- Stereochemistry and Reactivity Studies : Explore how the geometric configuration affects chemical reactivity and biological activity.

作用机制

The mechanism of action of (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase reactivator, which is crucial in counteracting the effects of organophosphate poisoning. The oxime group interacts with the phosphorylated enzyme, leading to the reactivation of acetylcholinesterase and the restoration of normal nerve function .

相似化合物的比较

Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.

Obidoxime: Similar in function to pralidoxime but with different pharmacokinetic properties.

Methoxime: An oxime with applications in medicinal chemistry.

Uniqueness: (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime is unique due to its specific structural features that allow for selective interactions with biological targets. Its ability to form stable complexes with enzymes and other proteins makes it a valuable compound in both research and therapeutic contexts .

生物活性

(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its therapeutic potential.

Structural Characteristics

The compound features a piperidine ring with two phenyl groups and an oxime functional group. The geometric isomerism associated with the oxime group contributes to its distinct biological properties. The presence of dimethyl and diphenyl substitutions enhances its molecular complexity, which is likely linked to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Similar oxime derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 .

- Anticancer Potential : In vitro studies suggest that certain derivatives can inhibit cancer cell growth and may reverse drug resistance in cancer therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Similar piperidine structure without the oxime group | Antimicrobial |

| N-acetyl derivatives of 2,6-diphenylpiperidin-4-one | Acetyl substitution instead of oxime | Varying antimicrobial properties |

| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Different substituents on phenyl rings | CNS effects |

The unique combination of substitutions in this compound likely enhances its biological activity compared to these related compounds.

Anti-inflammatory Activity

A study highlighted that derivatives similar to this compound exhibited significant anti-inflammatory effects by inhibiting IL-6 production at low concentrations (IC50 = 5.07 µM) compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

In vitro studies investigated the anticancer properties of various oxime derivatives. One derivative demonstrated an IC50 value of 0.02 μM against specific cancer cell lines, indicating potent activity that could be harnessed in cancer treatment strategies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime?

Methodology :

- The compound is synthesized via oxime formation from 1,3-dimethyl-2,6-diphenylpiperidin-4-one using hydroxylamine hydrochloride in ethanol under reflux, followed by O-functionalization (e.g., etherification). For example, methyl chloroacetate is added to the oxime intermediate in acetonitrile with K₂CO₃ as a base, yielding the oxime ether derivative. Reaction progress is monitored via TLC, and purification is achieved via column chromatography .

- Similar piperidin-4-one derivatives are synthesized via Mannich condensation using benzaldehyde, ammonium acetate, and ketones, followed by N-methylation with methyl iodide and subsequent oximation .

Q. What experimental techniques are critical for structural confirmation of this compound?

Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute configuration and confirm stereochemistry. Refinement using SHELXL (via SHELX suite) ensures accurate bond lengths, angles, and displacement parameters .

- Conformational analysis : Calculate puckering parameters (amplitude Q, polar angles θ, φ) via Cremer-Pople coordinates to quantify ring distortion. For example, chair conformations in this compound exhibit Q ≈ 0.556 Å, θ ≈ 1.7°, φ ≈ 23° .

- Spectroscopy : IR for oxime (N–O) stretching (~3400 cm⁻¹), NMR for substituent positioning (e.g., phenyl ring protons at δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported conformational data?

Methodology :

- Density Functional Theory (DFT) : Optimize geometry and compare computed puckering parameters (Q, θ, φ) with crystallographic data to validate chair vs. boat conformations. Hirshfeld surface analysis further identifies packing interactions influencing stability .

- Database cross-validation : Query the Cambridge Structural Database (CSD) to compare dihedral angles (e.g., phenyl ring inclinations ~44–87°) and conformation distributions (chair: 64%, boat: 28% in analogs) .

Q. What strategies validate stereochemical purity during synthesis?

Methodology :

- Chiral HPLC : Separate E/Z isomers using chiral stationary phases. Retention times and peak area ratios quantify isomer ratios.

- SC-XRD : Confirm Z-configuration via unambiguous electron density maps for oxime group orientation .

- NOESY NMR : Detect spatial proximity between methyl groups and oxime protons to infer configuration .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Methodology :

- Bioisosteric replacement : Modify substituents (e.g., phenyl to pyridyl) and evaluate antiproliferative activity (e.g., MTT assays against cancer cell lines). For example, N-methyl and oxime ether groups enhance cytotoxicity .

- Molecular docking : Simulate binding to target proteins (e.g., α-glucosidase) using AutoDock Vina. Focus on hydrogen bonding (oxime O–H) and π-π stacking (phenyl rings) .

Q. How are crystallographic data contradictions addressed?

Methodology :

- Multi-software validation : Refine structures with SHELXL (small-molecule) and PHENIX (macromolecular tools) to check for overfitting. Use R1/wR2 residuals and goodness-of-fit (GoF) metrics .

- Twinned data analysis : Apply TwinRotMat or PLATON to detect twinning (common in piperidinone derivatives) and reprocess data with HKL-3000 .

属性

CAS 编号 |

67687-94-9 |

|---|---|

分子式 |

C19H22N2O |

分子量 |

294.4 g/mol |

IUPAC 名称 |

(NZ)-N-(1,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C19H22N2O/c1-14-17(20-22)13-18(15-9-5-3-6-10-15)21(2)19(14)16-11-7-4-8-12-16/h3-12,14,18-19,22H,13H2,1-2H3/b20-17- |

InChI 键 |

WRZFUOOSXMQGBT-JZJYNLBNSA-N |

SMILES |

CC1C(N(C(CC1=NO)C2=CC=CC=C2)C)C3=CC=CC=C3 |

手性 SMILES |

CC\1C(N(C(C/C1=N/O)C2=CC=CC=C2)C)C3=CC=CC=C3 |

规范 SMILES |

CC1C(N(C(CC1=NO)C2=CC=CC=C2)C)C3=CC=CC=C3 |

Key on ui other cas no. |

67687-94-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。